![molecular formula C22H26O9S2 B4880183 diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)
diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate, commonly known as OPDP, is a chemical compound used in scientific research. It is a bifunctional reagent that is used to crosslink proteins and peptides. OPDP is a powerful tool in the field of biochemistry, allowing researchers to study protein-protein interactions and protein structure.
作用机制
OPDP works by crosslinking proteins and peptides through the formation of covalent bonds between amino acid residues. This crosslinking stabilizes protein complexes and allows for the study of protein-protein interactions.
Biochemical and Physiological Effects:
OPDP does not have any direct biochemical or physiological effects. Its effects are limited to the crosslinking of proteins and peptides.
实验室实验的优点和局限性
OPDP has several advantages for lab experiments. It is a powerful tool for studying protein-protein interactions and protein structure. It is also relatively easy to use and can be applied to a wide range of proteins and peptides.
However, OPDP has some limitations. It is a toxic compound and must be handled with care. It can also crosslink proteins indiscriminately, leading to the formation of non-specific protein complexes. This can make it difficult to interpret experimental results.
未来方向
For the use of OPDP include the study of membrane proteins and the development of new crosslinking reagents.
合成方法
OPDP can be synthesized through a multi-step process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with diethyl malonate, followed by the reduction of the resulting product with sodium dithionite. The second step involves the reaction of the resulting product with 4-hydroxybenzenesulfonyl chloride to form OPDP.
科学研究应用
OPDP is widely used in scientific research for crosslinking proteins and peptides. It is used to study protein-protein interactions, protein structure, and protein function. OPDP is particularly useful in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
属性
IUPAC Name |
ethyl 3-[4-[4-(3-ethoxy-3-oxopropyl)sulfonylphenoxy]phenyl]sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O9S2/c1-3-29-21(23)13-15-32(25,26)19-9-5-17(6-10-19)31-18-7-11-20(12-8-18)33(27,28)16-14-22(24)30-4-2/h5-12H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEPCNAXHAEKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-[4-(3-ethoxy-3-oxopropyl)sulfonylphenoxy]phenyl]sulfonylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


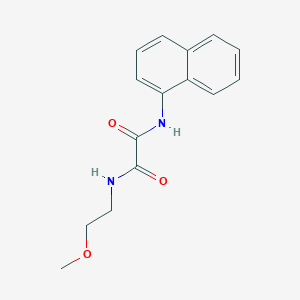
![ethyl 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B4880113.png)
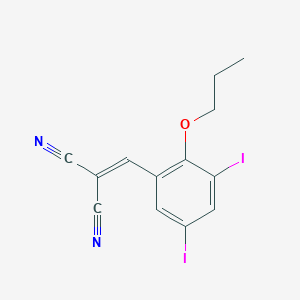
![5-nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)quinoline](/img/structure/B4880128.png)
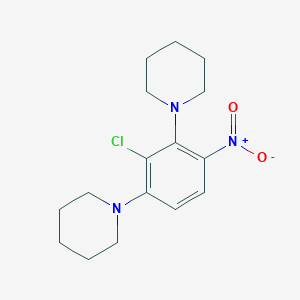
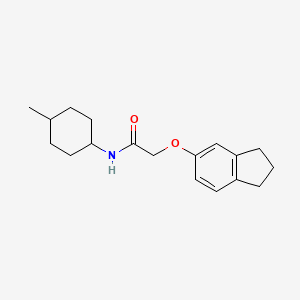
![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)
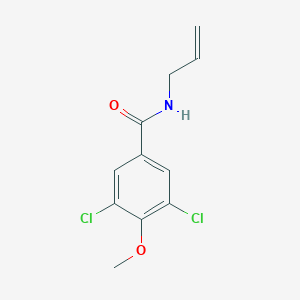
![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)
![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![methyl N-methyl-N-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]glycinate](/img/structure/B4880181.png)